

Spectroscopic characterization of (2-Hydroxyethyl) hydrogen adipate

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Compound of Interest

Compound Name: (2-Hydroxyethyl) hydrogen adipate

CAS No.: 94109-19-0

Cat. No.: B1226960

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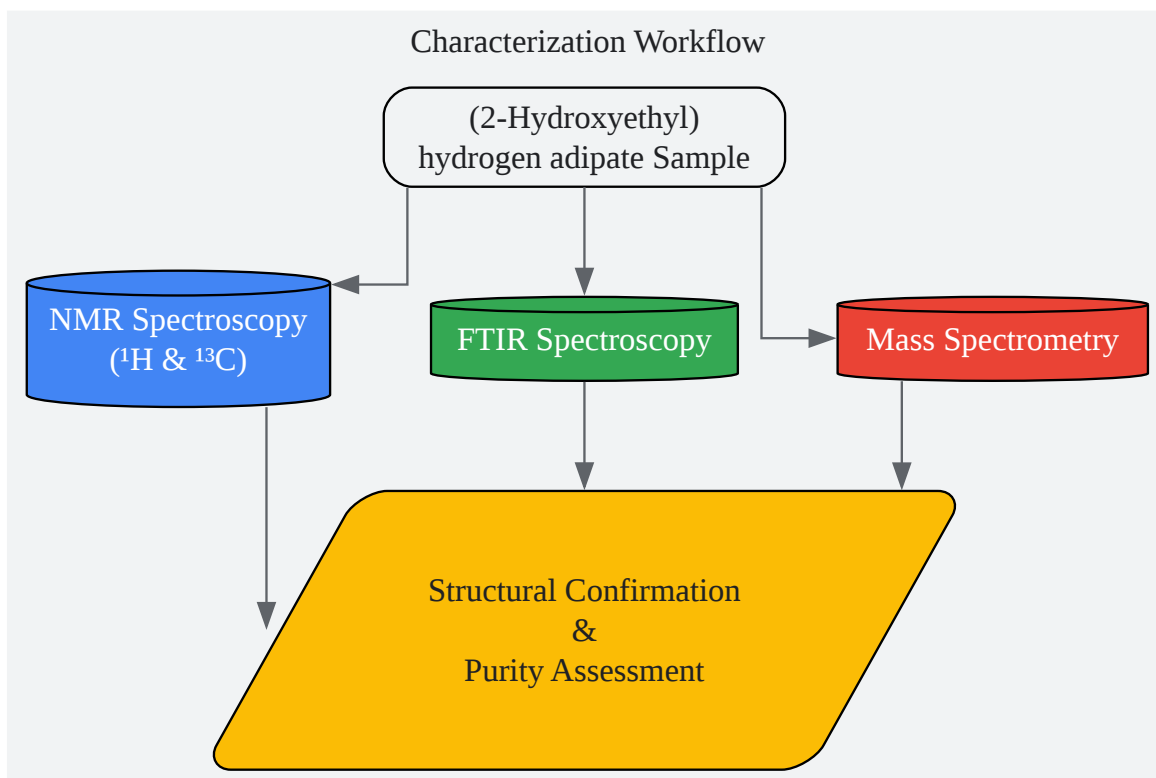
An In-Depth Technical Guide to the Spectroscopic Characterization of **(2-Hydroxyethyl) hydrogen adipate**

Foreword: A Molecule of Dual Functionality

(2-Hydroxyethyl) hydrogen adipate (CAS No. 94109-19-0) stands as a molecule of significant interest in polymer science and material engineering. As the monoester of adipic acid and ethylene glycol, it possesses a unique bifunctional nature, featuring a terminal carboxylic acid, a primary alcohol, and an ester linkage. This structure makes it a valuable building block for creating advanced biodegradable polymers, plasticizers, and specialized coatings.[1] Precise structural confirmation and purity assessment are paramount for its application in sensitive fields such as drug development and advanced material formulation. This guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS)—used to unequivocally characterize this molecule. Our approach is grounded in first principles, blending theoretical expectations with practical, field-proven methodologies to create a self-validating analytical workflow.

Molecular Structure and Analytical Strategy

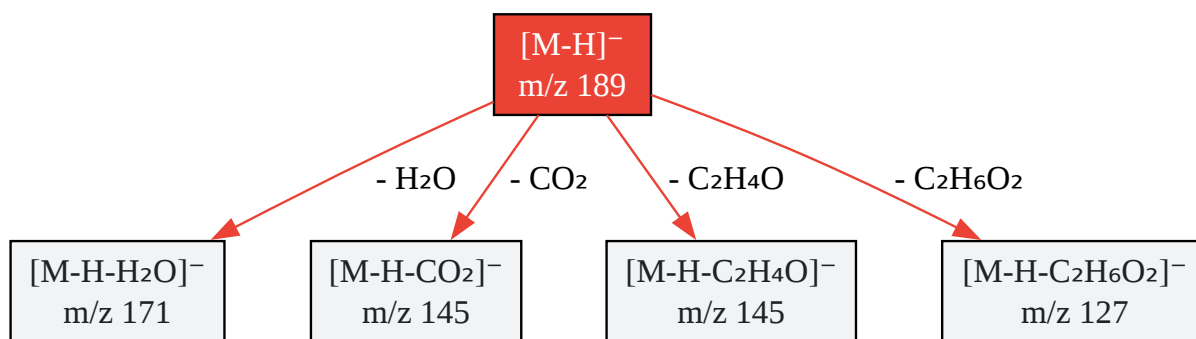
A robust characterization workflow is not merely a sequence of experiments but an integrated strategy. Each technique provides a unique piece of the structural puzzle, and their combined data provides an unassailable confirmation of identity and purity.



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Caption: Integrated workflow for the comprehensive spectroscopic characterization of **(2-Hydroxyethyl) hydrogen adipate**.

The chemical structure, with carbons numbered for NMR assignment purposes, is presented below. This numbering scheme will be used throughout this guide.



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Caption: Predicted major fragmentation pathways for the $[M-H]^-$ ion of **(2-Hydroxyethyl) hydrogen adipate** in ESI-MS/MS.

Experimental Protocol: Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of the sample (~ 10 $\mu\text{g/mL}$) in a suitable solvent system like 50:50 acetonitrile:water with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).
- Instrument Setup (LC-MS):
 - Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system.
 - Equilibrate the LC system with the mobile phase. A simple isocratic flow can be used for direct infusion.
 - Set the ESI source parameters: optimize capillary voltage, nebulizer gas flow, and source temperature for maximum signal of a similar standard compound.
- Data Acquisition:
 - Acquire a full scan MS spectrum in both positive and negative ion modes over a mass range of m/z 50-500.
 - Perform a data-dependent MS/MS experiment, selecting the most intense ion from the full scan (e.g., m/z 189 in negative mode) for collision-induced dissociation (CID).

- Vary the collision energy (e.g., 10-40 eV) to observe a range of fragment ions.
- Data Analysis: Determine the exact mass of the parent ion and compare it to the theoretical mass to confirm the elemental composition. Analyze the MS/MS spectrum to identify fragment ions and confirm the proposed structure.

Conclusion: Synthesizing the Data for Unambiguous Confirmation

The true power of this multi-technique approach lies in the convergence of data. The molecular weight from MS must match the molecular formula confirmed by NMR. The functional groups identified by FTIR (hydroxyl, carboxylic acid, ester) must correspond to the chemical environments observed in the ^1H and ^{13}C NMR spectra. By following the protocols and interpretive frameworks outlined in this guide, researchers, scientists, and drug development professionals can achieve an authoritative and robust spectroscopic characterization of **(2-Hydroxyethyl) hydrogen adipate**, ensuring its identity, purity, and suitability for its intended high-value applications.

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